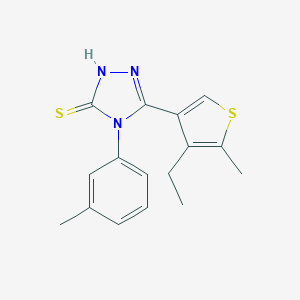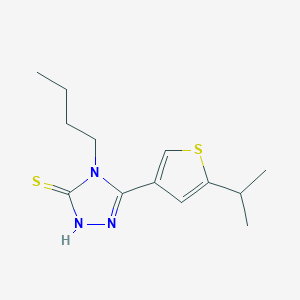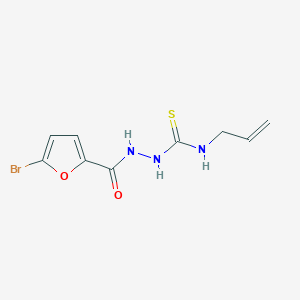
5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is a synthetic organic compound that belongs to the class of triazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide typically involves multi-step reactions starting from commercially available precursors. A common synthetic route may include:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate aldehydes or ketones with sulfur sources under acidic or basic conditions.
Substitution reactions: Introducing the ethyl and methyl groups onto the thiophene ring using alkyl halides in the presence of a base.
Formation of the triazole ring: This step involves the cyclization of hydrazine derivatives with appropriate nitriles or carboxylic acids.
Thiol group introduction:
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize costs. This may include the use of continuous flow reactors, catalytic processes, and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can undergo reduction reactions to modify the triazole or thiophene rings.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group may yield disulfides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
Chemistry
Catalysis: Triazole derivatives are often used as ligands in catalytic reactions.
Materials Science: These compounds can be used in the synthesis of polymers and other advanced materials.
Biology
Antimicrobial Agents: Triazole derivatives are known for their antimicrobial properties and are studied for potential use in pharmaceuticals.
Enzyme Inhibitors: These compounds can act as inhibitors of various enzymes, making them valuable in drug discovery.
Medicine
Anticancer Agents: Some triazole derivatives have shown promise as anticancer agents due to their ability to interfere with cell proliferation.
Antifungal Agents: These compounds are also studied for their antifungal properties.
Industry
Agriculture: Triazole derivatives are used in the development of agrochemicals, including fungicides and herbicides.
Textiles: These compounds can be used in the treatment of textiles to impart antimicrobial properties.
Mechanism of Action
The mechanism of action of 5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide depends on its specific application. In general, triazole derivatives can interact with biological targets such as enzymes, receptors, and nucleic acids. The thiol group may also play a role in binding to metal ions or forming disulfide bonds, which can influence the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole structure without additional substituents.
5-Phenyl-1,2,4-triazole-3-thiol: A similar compound with a phenyl group instead of the thiophene ring.
4-Methyl-1,2,4-triazole-3-thiol: A triazole derivative with a methyl group.
Uniqueness
5-(4-ethyl-5-methyl-3-thienyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl hydrosulfide is unique due to the presence of both the thiophene and triazole rings, as well as the specific substitution pattern. This combination of structural features may confer unique biological and chemical properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C16H17N3S2 |
|---|---|
Molecular Weight |
315.5g/mol |
IUPAC Name |
3-(4-ethyl-5-methylthiophen-3-yl)-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H17N3S2/c1-4-13-11(3)21-9-14(13)15-17-18-16(20)19(15)12-7-5-6-10(2)8-12/h5-9H,4H2,1-3H3,(H,18,20) |
InChI Key |
GUHSDKXAFYYLEJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2C3=CC=CC(=C3)C)C |
Canonical SMILES |
CCC1=C(SC=C1C2=NNC(=S)N2C3=CC=CC(=C3)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,5-dibromo-N-{4-ethyl-3-[(2-methoxyanilino)carbonyl]-5-methyl-2-thienyl}-2-thiophenecarboxamide](/img/structure/B456751.png)
![3-[(4-bromophenoxy)methyl]-N-[4-(piperidin-1-ylmethyl)phenyl]benzamide](/img/structure/B456753.png)


![3,5-bis(difluoromethyl)-1-{[2-(3-propoxyphenyl)-4-quinolinyl]carbonyl}-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B456757.png)
![6-tert-butyl-N-cyclohexyl-2-{[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B456762.png)
![3-[(2-chlorophenoxy)methyl]-N-[1-(4-isopropylphenyl)propyl]-4-methoxybenzamide](/img/structure/B456763.png)
![4-bromo-N-[(4-bromophenyl)sulfonyl]-N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B456764.png)
![N-(4-chlorobenzoyl)-N'-[4-(4-isopropylphenyl)-5-methyl-1,3-thiazol-2-yl]thiourea](/img/structure/B456765.png)
![(1-ETHYL-4-NITRO-1H-PYRAZOL-3-YL){5-METHYL-3-(2-THIENYL)-7-[(E)-1-(2-THIENYL)METHYLIDENE]-3,3A,4,5,6,7-HEXAHYDRO-2H-INDAZOL-2-YL}METHANONE](/img/structure/B456766.png)
![4-ethyl-5-[2-(4-ethylphenyl)-4-quinolinyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B456767.png)
![2-[(7-{3-nitrobenzylidene}-3-{3-nitrophenyl}-3,3a,4,5,6,7-hexahydro-2H-indazol-2-yl)carbonyl]-5-(4-isopropylphenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B456768.png)
![Ethyl 2-({3-[(4-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-5-(1-phenylethyl)-3-thiophenecarboxylate](/img/structure/B456770.png)
![3-[(4-chlorophenoxy)methyl]-N-(4-nitro-1H-pyrazol-1-yl)benzamide](/img/structure/B456771.png)
